Rhodizonic acid
Overview
Description
Rhodizonic acid is a chemical compound with the formula H2C6O6. It can be seen as a twofold enol and fourfold ketone of cyclohexene, more precisely 5,6-dihydroxycyclohex-5-ene-1,2,3,4-tetrone . This compound is usually obtained in the form of a dihydrate, H2C6O6·2H2O, which is actually 2,3,5,5,6,6-hexahydroxycyclohex-2-ene-1,4-dione . The compound is known for its orange to deep-red highly hygroscopic crystals .
Mechanism of Action
Target of Action
Rhodizonic acid is a chemical compound with the formula H2C6O6 or (CO)4(COH)2 . It can be seen as a twofold enol and fourfold ketone of cyclohexene It has been used in chemical assays forbarium, lead, and other metals .
Mode of Action
Like many other enols, this compound can lose the hydrogen cations H+ from the hydroxyls, yielding the hydrogen rhodizonate anion HC6O−6 and the rhodizonate anion C6O2−6 . The latter is aromatic and symmetric, as the double bond and the negative charges are delocalized and evenly distributed over the six CO units .
Biochemical Pathways
It’s known that this compound can form an interfacial charge transfer (ict) complex when it reacts with hydroxyl groups from other compounds . This reaction is accompanied by a red-shift of optical absorption due to the ICT complex formation .
Pharmacokinetics
It’s known that this compound is usually obtained in the form of a dihydrateH2C6O6·2H2O . The orange to deep-red and highly hygroscopic anhydrous acid can be obtained by low-pressure sublimation of the dihydrate .
Result of Action
It’s known that this compound has been used in chemical assays for barium, lead, and other metals . In particular, the sodium rhodizonate test can be used to detect gunshot residue (which contains lead) in a subject’s hands .
Action Environment
It’s known that sodium rhodizonate is dark brown and stable when dry, but the aqueous solution decomposes in a few days, even in the refrigerator .
Biochemical Analysis
or . .
Biochemical Properties
. Like many other enols, rhodizonic acid can lose the hydrogen cations from the hydroxyls, yielding the hydrogen rhodizonate anion and the rhodizonate anion . The latter is aromatic and symmetric, as the double bond and the negative charges are delocalized and evenly distributed over the six CO units .Molecular Mechanism
is aromatic and symmetric, which suggests it may interact with other molecules through pi stacking or other non-covalent interactionsPreparation Methods
Synthetic Routes and Reaction Conditions: Rhodizonic acid can be synthesized by heating a mixture of potassium carbonate and charcoal . The dihydrate form can be obtained by low-pressure sublimation of the dihydrate . Another method involves the oxidation of inositol with nitric acid and reacting the result with potassium acetate in the presence of oxygen .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the laboratory synthesis methods mentioned above can be scaled up for industrial purposes. The key steps involve the careful control of reaction conditions to ensure the purity and yield of the product.
Chemical Reactions Analysis
Types of Reactions: Rhodizonic acid undergoes various types of chemical reactions, including:
Reduction: this compound can be reduced to form different products depending on the reaction conditions.
Substitution: this compound can form complexes with metal ions such as lead, iron, and copper.
Common Reagents and Conditions:
Oxidation: Nitric acid and oxygen are commonly used oxidizing agents.
Reduction: Various reducing agents can be used depending on the desired product.
Substitution: Metal salts are used to form complexes with this compound.
Major Products Formed:
Oxidation: Croconic acid and other products such as cyclohexanehexone.
Reduction: Different reduced forms of this compound.
Substitution: Metal-rhodizonate complexes.
Scientific Research Applications
Rhodizonic acid has several scientific research applications:
Comparison with Similar Compounds
Croconic Acid: Another oxidation product of rhodizonic acid with similar properties.
Tetrahydroxyquinone: A related compound formed under basic conditions.
Cyclohexanehexone: Another product formed from the oxidation of this compound.
Uniqueness: this compound is unique due to its ability to form highly colored complexes with metal ions, making it valuable in analytical chemistry and forensic science .
Properties
IUPAC Name |
5,6-dihydroxycyclohex-5-ene-1,2,3,4-tetrone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h7-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJLIWFWHPOTAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C(=O)C(=O)C1=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13021-40-4 (di-potassium salt), 16833-52-6 (barium salt), 523-21-7 (hydrochloride salt) | |
Record name | Rhodizonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70151997 | |
Record name | Rhodizonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70151997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dihydrate: White to cream-colored solid; [Alfa Aesar MSDS] | |
Record name | Rhodizonic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
118-76-3 | |
Record name | Rhodizonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Rhodizonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rhodizonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70151997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-dihydroxycyclohex-5-ene-1,2,3,4-tetraone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.888 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Rhodizonic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG86FBS267 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of rhodizonic acid?
A1: this compound, also known as 5,6-dihydroxycyclohex-5-ene-1,2,3,4-tetrone, has the molecular formula C6H2O6 and a molecular weight of 170.08 g/mol. []
Q2: What spectroscopic techniques are used to characterize this compound?
A2: Researchers commonly employ infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy to analyze the structure and bonding of this compound and its derivatives. [, , , ]
Q3: Does the structure of the rhodizonate dianion (C6O62−) exhibit aromaticity?
A3: X-ray crystallography studies on rubidium rhodizonate (Rb2C6O6) revealed a planar, benzene-like structure for the rhodizonate dianion. The C-C bond lengths observed were shorter than expected for a non-aromatic, ketonic structure, suggesting resonance stabilization. []
Q4: How does the structure of this compound change upon dehydration?
A4: Anhydrous this compound (C6H2O6) can be obtained through the thermal dehydration of 2,3,5,5,6,6-hexahydroxycyclohex-2-ene-1,4-dione (C6H6O8), often referred to as this compound dihydrate. This process is fully reversible. []
Q5: How does proton transfer influence the structure and properties of this compound in two-dimensional monolayers?
A5: Computational studies on two-dimensional this compound monolayers on Au(111) surfaces revealed minimal spontaneous proton transfer compared to croconic acid monolayers on Ag(111). This difference in behavior significantly impacts the polarization properties of these monolayers. []
Q6: How does this compound react with amines?
A6: The reaction of this compound with ammonia and primary amines yields tetrahydroxy-1,4-benzoquinone derivatives, specifically its tetraammonium salt and diimines, respectively. Reactions with secondary and tertiary amines produce salts of this compound, which can be further converted into salts of croconic acid. Interestingly, these reactions with secondary amines involve radical intermediates detectable by Electron Spin Resonance (ESR) spectroscopy. []
Q7: Can this compound be used for the detection of lead?
A7: Yes, this compound serves as a valuable forensic tool for detecting lead residues, especially in gunshot residue analysis. This application stems from its ability to form a distinctive scarlet-colored complex with lead, which turns blue-violet upon treatment with hydrochloric acid. [, ]
Q8: Beyond lead, what other applications does this compound have in analytical chemistry?
A9: this compound and its derivatives find applications in various analytical methods, including the detection of strontium through selective precipitation [], sulfate determination in seawater and biological fluids [], and the identification of barium in the presence of interfering ions [, ].
Q9: Can this compound be used to detect lead accumulation in plants?
A10: Yes, research suggests that this compound can be used to visualize lead trapped by border cells released from plant root tips. This finding offers insights into the mechanisms of lead accumulation in plants and potential remediation strategies. []
Q10: Can this compound be utilized in the synthesis of molecularly imprinted polymers (MIPs) for targeted applications?
A11: Indeed, research demonstrates the successful use of this compound as a template molecule in the design of MIPs for selectively binding and extracting citrinin, a mycotoxin found in cereals. []
Q11: What factors influence the stability of this compound solutions?
A12: The stability of this compound solutions is greatly influenced by pH. Solutions stored below pH 3, where this compound exists predominantly in its diprotonated form, exhibit significantly higher stability compared to solutions at neutral or basic pH. []
Q12: Have computational methods been used to study this compound and its derivatives?
A14: Absolutely, computational chemistry plays a crucial role in understanding this compound. Density functional theory (DFT) calculations have been employed to study its vibrational spectra [], investigate its potential as a building block for molecule-based magnets [], and explore its electronic properties in two-dimensional monolayers [].
Q13: How does the structure of this compound and its derivatives influence their activity and properties?
A15: Systematic modifications to the this compound structure, such as variations in the substituents and the size of the cyclic ring, can significantly alter its acidity, redox potential, and complexation behavior with metal ions. [, , ]
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